molecular formula C6H8N4O2 B13678816 2-Pyrimidinecarboxylic acid, 5-methoxy-, hydrazide CAS No. 87362-26-3

2-Pyrimidinecarboxylic acid, 5-methoxy-, hydrazide

Cat. No.: B13678816
CAS No.: 87362-26-3
M. Wt: 168.15 g/mol
InChI Key: RXJFNTGUZAOELX-UHFFFAOYSA-N
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Description

5-Methoxypyrimidine-2-carbohydrazide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxypyrimidine-2-carbohydrazide typically involves the reaction of 5-methoxypyrimidine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, where the carboxylic acid is first converted to its methyl ester, which is then treated with hydrazine hydrate to form the carbohydrazide .

Industrial Production Methods

Industrial production methods for 5-methoxypyrimidine-2-carbohydrazide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyrimidine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5-methoxypyrimidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it can act as an inhibitor of enzymes such as DNA topoisomerase and kinases, which are involved in cell proliferation and survival . The compound’s effects are mediated through binding to the active sites of these enzymes, thereby blocking their activity and leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxypyrimidine-2-carbohydrazide is unique due to its methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials with specific properties.

Properties

CAS No.

87362-26-3

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

5-methoxypyrimidine-2-carbohydrazide

InChI

InChI=1S/C6H8N4O2/c1-12-4-2-8-5(9-3-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11)

InChI Key

RXJFNTGUZAOELX-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)C(=O)NN

Origin of Product

United States

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